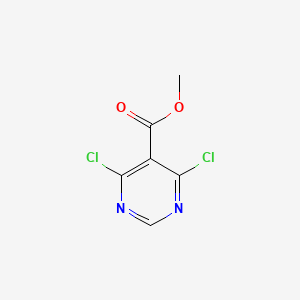

Methyl 4,6-dichloropyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,6-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIOIPGYUJMJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647576 | |

| Record name | Methyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87600-71-3 | |

| Record name | Methyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4,6-dichloropyrimidine-5-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyrimidine-5-carboxylate

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its di-chloro substituted pyrimidine core, functionalized with a carboxylate group, offers three distinct points for chemical modification. This trifunctional architecture makes it an exceptionally valuable intermediate for creating diverse molecular libraries and synthesizing complex active pharmaceutical ingredients (APIs). The pyrimidine scaffold is central to numerous therapeutics, including kinase inhibitors and other targeted agents, making robust and scalable synthetic routes to intermediates like this one a critical focus of process chemistry research.[1]

This guide provides a detailed examination of the predominant synthetic pathway to this compound, grounded in established chemical principles. We will dissect the synthesis of the key precursor, detail the core chlorination reaction, provide a field-proven experimental protocol, and discuss the mechanistic rationale behind each step.

Retrosynthetic Analysis and Strategy

The synthesis strategy for this compound is best understood through a retrosynthetic lens. The target molecule is most logically derived from its dihydroxy analogue, methyl 4,6-dihydroxypyrimidine-5-carboxylate. The conversion of the hydroxyl groups (which exist in tautomeric equilibrium with their keto forms, pyrimidinediones) to chlorides is a standard transformation in heterocyclic chemistry.

The dihydroxy precursor itself is assembled through a classical condensation reaction. This involves combining a C-N-C building block (typically formamide or a derivative) with a functionalized three-carbon component, in this case, a derivative of a malonic ester, to construct the pyrimidine ring.

Caption: Retrosynthetic pathway for the target molecule.

Part A: Synthesis of the Precursor: Methyl 4,6-dihydroxypyrimidine-5-carboxylate

The foundational step is the construction of the pyrimidine ring. This is typically achieved via a condensation reaction between a malonic ester and formamide in the presence of a strong base, such as sodium methoxide or ethoxide.[2][3][4][5] To yield the desired 5-carboxylate substitution, an appropriately substituted malonate, such as dimethyl 2-(methoxymethylidene)malonate, is reacted with a nitrogen source like formamidine.

The mechanism involves the base-catalyzed formation of the pyrimidine ring, driven by the nucleophilicity of the nitrogen atoms and the electrophilic nature of the carbonyl carbons. The reaction is typically heated in an alcoholic solvent to drive it to completion.[3] Following the reaction, the resulting salt is neutralized with acid to precipitate the 4,6-dihydroxypyrimidine product.[2][6]

Part B: Core Directive: Chlorination of the Pyrimidine Ring

The crucial transformation is the conversion of the 4,6-dihydroxy precursor to the 4,6-dichloro target molecule. This is a dehydration/chlorination reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.[7][8][9]

Mechanism and Rationale

The hydroxyl groups of the pyrimidine ring exist predominantly in the more stable keto tautomer form (a pyrimidine-4,6-dione). These amide-like oxygens are poor leaving groups. The role of POCl₃ is to convert them into excellent leaving groups.

-

Activation: The carbonyl oxygen of the pyrimidinedione acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: This forms a complex phosphate ester intermediate. A chloride ion, either from POCl₃ itself or from the generated byproducts, then attacks the carbon at the C4 or C6 position.

-

Elimination: This nucleophilic substitution displaces the phosphate group, which is an excellent leaving group, thereby forming the C-Cl bond and regenerating the aromaticity of the pyrimidine ring.

-

Role of Amine Base: The reaction is often accelerated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine.[8][10] This base can serve two purposes: it can activate the POCl₃ by forming a more reactive Vilsmeier-type reagent, and it acts as an acid scavenger, neutralizing the HCl that is generated during the reaction.[11] This prevents potential side reactions and helps drive the equilibrium towards the product.

Solvent-free approaches, where an excess of POCl₃ serves as both reagent and solvent, are common but generate significant waste.[10] More modern, greener procedures utilize stoichiometric amounts of POCl₃ at high temperatures in a sealed reactor, minimizing waste and improving process safety.[8][9]

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for the chlorination of hydroxypyrimidines. All operations should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Quantity | Role |

| Methyl 4,6-dihydroxypyrimidine-5-carboxylate | 170.12 | 1.0 | 17.0 g (0.1 mol) | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.0 - 10.0 | 61.4 - 153.3 g | Chlorinating Agent |

| N,N-Dimethylaniline (optional) | 121.18 | 2.0 | 24.2 g (0.2 mol) | Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 500 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq.) | - | - | 200 mL | Quench/Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | 20 g | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, charge methyl 4,6-dihydroxypyrimidine-5-carboxylate (17.0 g, 0.1 mol).

-

Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 75 mL, ~8 eq.). If using a catalyst, add N,N-dimethylaniline (24.2 g, 0.2 mol) dropwise to the stirred suspension. The addition may be exothermic.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup - Quench (Critical Safety Step): After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (at least 2 L), prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice. This quenching process is highly exothermic and releases HCl gas. Ensure efficient stirring and cooling of the ice bath.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Washing and Drying: Combine the organic extracts. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, followed by a wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Caption: Experimental workflow for the chlorination step.

Conclusion

The synthesis of this compound is a robust and well-established process hinging on two key stages: the construction of the pyrimidine ring and its subsequent chlorination. The chlorination with phosphorus oxychloride is a powerful and efficient method, though it requires careful handling due to the hazardous nature of the reagent and the quenching procedure. By understanding the underlying mechanisms and adhering to a meticulous experimental protocol, this valuable intermediate can be produced reliably, paving the way for the discovery and development of new therapeutics.

References

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4,6-dichloropyrimidine-5-carboxylate (CAS 87600-71-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-dichloropyrimidine-5-carboxylate, identified by the CAS number 87600-71-3, is a halogenated pyrimidine derivative. Heterocyclic compounds, particularly those containing the pyrimidine scaffold, are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules, including nucleobases and various therapeutic agents. This molecule serves as a versatile chemical building block, primarily utilized as an intermediate in the synthesis of more complex molecular architectures for pharmaceutical applications[1]. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with an electron-withdrawing methyl carboxylate group at the C5 position, imparts a unique chemical reactivity to this compound, making it a valuable precursor for the synthesis of polysubstituted pyrimidines. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthesis, reactivity, and handling, tailored for professionals in the field of chemical research and drug development.

Chemical Structure and Identifiers

The structural representation of this compound is crucial for understanding its chemical behavior. The molecule consists of a central pyrimidine ring substituted with two chlorine atoms and a methyl carboxylate group.

| Identifier | Value |

| CAS Number | 87600-71-3 |

| IUPAC Name | This compound |

| Synonyms | 4,6-dichloro-5-pyrimidinecarboxylic acid methyl ester, methyl 4,6-dichloro-5-pyrimidinecarboxylate |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol [2][3] |

| SMILES | COC(=O)c1c(Cl)ncn-c1Cl |

| InChI Key | XPIOIPGYUJMJKX-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder[1]. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| Physical Form | Solid, white to light yellow crystalline powder | [1] |

| Melting Point | 47-49 °C | |

| Boiling Point | 300.3 ± 37.0 °C at 760 mmHg | |

| Purity | ≥95% - 97% | [1][4] |

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its spectral characteristics can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl ester protons (O-CH₃) likely in the range of 3.8-4.0 ppm and a singlet for the pyrimidine proton (C2-H) further downfield, estimated to be above 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl ester carbon (~53 ppm), the carbonyl carbon (~160-165 ppm), and the four unique carbons of the pyrimidine ring. The carbons attached to chlorine (C4 and C6) would appear in the 150-165 ppm range, while the C5 bearing the carboxylate group would be at a lower field, and the C2 would be in the 150-160 ppm region.

-

FT-IR: The infrared spectrum would be characterized by the presence of a strong carbonyl (C=O) stretching band from the ester group around 1720-1740 cm⁻¹. Other significant peaks would include C-Cl stretching vibrations in the 600-800 cm⁻¹ region and C-N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 206 and 208, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).

Proposed Synthesis

A specific, validated synthesis protocol for this compound is not detailed in the readily available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 4,6-dichloropyrimidines. The most common approach involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carboxylic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add formamidine hydrochloride portion-wise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine-5-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 4,6-Dihydroxypyrimidine-5-carboxylate

-

Suspend the 4,6-dihydroxypyrimidine-5-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux until the esterification is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure and purify the crude product.

Step 3: Chlorination to this compound

-

To the methyl 4,6-dihydroxypyrimidine-5-carboxylate, add an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5[5].

Caption: Nucleophilic aromatic substitution on this compound.

Detailed Experimental Protocol: Representative Nucleophilic Substitution with an Amine

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mono-substituted product by column chromatography on silica gel.

Stability and Storage

Chloropyrimidines, particularly those with electron-withdrawing groups, can be sensitive to moisture and strong nucleophiles. Hydrolysis of the chloro groups can occur, leading to the formation of hydroxypyrimidines. It is recommended to store this compound in a tightly sealed container under an inert atmosphere, in a cool, dry place away from moisture. Storage at -20°C is often recommended to ensure long-term stability.

Applications in Drug Discovery

As a versatile intermediate, this compound is a valuable starting material for the synthesis of a variety of substituted pyrimidines. These resulting compounds are often screened for biological activity, particularly as kinase inhibitors, where the pyrimidine core can mimic the purine structure of ATP. The two chlorine atoms can be sequentially and selectively replaced by different nucleophiles, allowing for the creation of diverse chemical libraries for high-throughput screening. While specific blockbuster drugs synthesized from this exact intermediate are not prominently documented, its structural features are highly relevant to the synthesis of compounds targeting various enzymes and receptors. For example, substituted 4,6-diaminopyrimidines have been investigated for their potential to block the epidermal growth factor receptor (EGFR), which is relevant for cancer treatment[6].

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Based on the safety data for similar compounds, it may cause skin, eye, and respiratory irritation[7][8]. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the substance-specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 87600-71-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. bridgeorganics.com [bridgeorganics.com]

- 4. CAS 87600-71-3 | 4H58-5-5M | MDL MFCD10698883 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Page loading... [guidechem.com]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4,6-dichloropyrimidine-5-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based intermediates, Methyl 4,6-dichloropyrimidine-5-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic arrangement of reactive chloro substituents, coupled with the electron-withdrawing carboxylate group, provides a platform for precise and diverse molecular elaboration. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the physical, chemical, and practical aspects of this key intermediate, moving beyond a simple datasheet to provide actionable insights grounded in scientific principles.

This document will delve into the core physicochemical properties of this compound, explore its nuanced reactivity with a focus on nucleophilic aromatic substitution, provide detailed experimental protocols for its synthesis and analysis, and showcase its application in the synthesis of contemporary therapeutics. The aim is to equip the reader with a thorough understanding of this compound, enabling its effective utilization in the design and execution of innovative drug discovery programs.

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. These parameters dictate reaction conditions, purification strategies, and handling procedures.

Core Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 87600-71-3 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 207.01 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 300.3 ± 37.0 °C at 760 mmHg | [1] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | -20°C, sealed storage, away from moisture | [1] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, the general solubility behavior of pyrimidine derivatives provides valuable guidance.[4][5] Pyrimidines tend to be soluble in a range of organic solvents, with solubility influenced by factors such as temperature and the specific substituents on the pyrimidine ring.[5] For this particular compound, it is anticipated to be soluble in common organic solvents such as methanol, N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.[6] The solubility is expected to increase with temperature.[6]

Chemical Properties and Reactivity: The Art of Selective Substitution

The synthetic utility of this compound is primarily dictated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further accentuated by the two chloro substituents and the adjacent methyl carboxylate group, renders the C4 and C6 positions highly susceptible to nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on dichloropyrimidines proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

Caption: Generalized workflow of the SNAr mechanism.

Regioselectivity: A Tale of Two Chlorines

A critical aspect of the chemistry of 4,6-dichloropyrimidines is the regioselectivity of the first nucleophilic substitution. The two chlorine atoms are electronically distinct, and the outcome of the reaction is influenced by both the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position. This preference can be attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4.

However, this inherent selectivity can be modulated. For instance, the use of bulky nucleophiles may favor attack at the less sterically hindered position. Furthermore, the electronic nature of the nucleophile can also play a role in directing the substitution.

Experimental Protocols: From Bench to Scale-up

The following protocols provide a starting point for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on the specific experimental setup and desired scale.

Synthesis of this compound

Conceptual Synthesis Workflow:

Caption: A plausible synthetic route to the target compound.

Step-by-Step Methodology (General Procedure):

-

Esterification: The starting material, 4,6-dihydroxypyrimidine-5-carboxylic acid, is first esterified to the corresponding methyl ester. This can be achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Chlorination: The resulting Methyl 4,6-dihydroxypyrimidine-5-carboxylate is then subjected to chlorination. A common and effective method is to heat the dihydroxy compound with an excess of phosphorus oxychloride, often in the presence of a tertiary amine like N,N-diethylaniline to scavenge the HCl generated.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto ice. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[7]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from data on closely related compounds.[8][9][10][11]

-

1H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the pyrimidine proton at the C2 position (around 8.8-9.0 ppm).

-

13C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon of the ester, the carbonyl carbon, and the four carbons of the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) would appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching vibrations, and various C=C and C=N stretching frequencies of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.01 g/mol ). The isotopic pattern of the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms, would be a key diagnostic feature.[12][13]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors and Beyond

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[14][15][16] The two reactive chlorine atoms allow for sequential and regioselective introduction of various amine, alcohol, and thiol nucleophiles, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Synthesis:

Caption: A representative workflow for drug synthesis.

One prominent class of drugs synthesized from dichloropyrimidine intermediates are kinase inhibitors.[17] By carefully selecting the nucleophiles to be introduced at the C4 and C6 positions, medicinal chemists can design molecules that fit specifically into the ATP-binding pocket of a target kinase, thereby inhibiting its activity. The ester group at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, further expanding the chemical space that can be explored.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable tool for medicinal chemists. By providing a robust platform for the synthesis of diverse and complex molecules, this compound continues to play a pivotal role in the discovery and development of new therapeutic agents. As our understanding of disease biology deepens, the demand for such versatile building blocks will undoubtedly grow, further cementing the importance of this compound in the ongoing quest for novel medicines.

References

- 1. This compound | 87600-71-3 [sigmaaldrich.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 10. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 11. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methyl 4,6-dichloropyrimidine-5-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 4,6-dichloropyrimidine-5-carboxylate: A Key Intermediate in Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success in synthesizing novel molecular entities. This compound, a highly functionalized heterocyclic compound, represents a pivotal intermediate for accessing diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its value in medicinal chemistry and pharmaceutical research.

Core Physicochemical Properties

This compound is a solid compound at room temperature, characterized by its distinct pyrimidine core substituted with two reactive chlorine atoms and a methyl ester group. This combination of functional groups makes it a versatile reagent for a wide range of chemical transformations.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 207.01 g/mol | [1][2][3] |

| CAS Number | 87600-71-3 | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 300.3 ± 37.0 °C (at 760 mmHg) | |

| Purity | Typically ≥97% | |

| InChI Key | XPIOIPGYUJMJKX-UHFFFAOYSA-N |

Synthesis and Purification: A Mechanistic Approach

While specific, detailed industrial synthesis procedures for this compound are proprietary, a plausible and commonly employed synthetic strategy can be inferred from established methods for analogous dichloropyrimidine derivatives.[4][5][6] The core transformation typically involves the chlorination of a corresponding dihydroxypyrimidine precursor.

The logical starting material is 4,6-dihydroxypyrimidine-5-carboxylic acid (or its methyl ester). The critical step is the conversion of the hydroxyl groups into chlorides, a transformation frequently achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst like N,N-dimethylformamide (DMF).[4]

Proposed Synthetic Workflow

The following workflow outlines a rational, multi-step synthesis. The causality behind these steps lies in the need to first construct the pyrimidine ring and then activate it for subsequent nucleophilic substitution reactions by introducing the chloro groups.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

-

Ring Formation: React diethyl malonate with formamidine in the presence of a strong base like sodium ethoxide to yield 4,6-dihydroxypyrimidine.

-

Carboxylation & Esterification: Introduce the carboxylate group at the 5-position. This can be a complex step, potentially involving a Vilsmeier-Haack type reaction to form an aldehyde intermediate, followed by oxidation and esterification. A more direct route may start with a pre-functionalized three-carbon component.

-

Chlorination: To a cooled solution of the methyl 4,6-dihydroxypyrimidine-5-carboxylate precursor, slowly add an excess of phosphorus oxychloride (POCl₃). The reaction mixture is then carefully heated to reflux for several hours to ensure complete conversion of the hydroxyl groups to chlorides.[4]

-

Workup and Purification: After the reaction, excess POCl₃ is removed under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice. The precipitated solid product is collected by filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product with high purity.

This self-validating system ensures success by confirming the formation of the intermediate at each stage through techniques like TLC and NMR before proceeding to the next, thereby minimizing waste and maximizing yield.

Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl ester protons (-OCH₃) would be expected around 3.9-4.1 ppm. Another singlet for the pyrimidine proton at the C2 position should appear further downfield, typically in the range of 8.8-9.2 ppm.

-

¹³C NMR: Distinct signals for the methyl carbon, the ester carbonyl carbon, and the four unique pyrimidine ring carbons would be observed, with the chlorine-bearing carbons (C4 and C6) being significantly shifted.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M+) peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing definitive confirmation of the molecular formula.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[] The two chlorine atoms are reactive sites for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.

The presence of two distinct reactive sites (the chlorine atoms at C4 and C6) allows for differential reactivity, enabling the stepwise introduction of different nucleophiles. This is a cornerstone of modern medicinal chemistry for building libraries of related compounds to explore structure-activity relationships (SAR). For example, its derivatives are integral to the synthesis of kinase inhibitors, antivirals, and other targeted therapeutics.[8][9]

Caption: Role as a versatile building block in combinatorial chemistry.

This strategic functionalization is a key advantage in drug discovery programs, accelerating the development of lead compounds.[8][10] The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Pictogram | GHS07 | Harmful |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[11][12] | |

| H319 | Causes serious eye irritation.[11][12] | |

| H335 | May cause respiratory irritation.[12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[11][13]

-

Handling Precautions: Avoid breathing dust.[13] Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke when using this product.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] For long-term stability, storage at -20°C, away from moisture, is recommended.

References

- 1. bridgeorganics.com [bridgeorganics.com]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. This compound - CAS:87600-71-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 4,6-dichloropyrimidine-5-carboxylate: A Technical Guide

Introduction: The Imperative for Rigorous Structural Elucidation

Methyl 4,6-dichloropyrimidine-5-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the presence of reactive chloro- and carboxylate-substituents allows for diverse downstream chemical modifications. For researchers in drug development, the unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its inclusion in synthetic pathways. Any structural ambiguity can lead to the generation of incorrect analogues, compromising biological data and wasting significant resources.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct, published experimental data for this specific molecule is not consolidated in the literature, this document leverages a first-principles approach, predicting spectral outcomes based on established theory and extensive data from structurally related analogues. This methodology not only provides a robust framework for verifying the identity and purity of the compound but also serves as a practical illustration of spectroscopic interpretation in modern chemical research.

The following sections are designed to guide researchers through the process of acquiring and interpreting the necessary data, explaining the causality behind the expected spectral features and providing standardized protocols to ensure data reproducibility and integrity.

Molecular Structure

The structural integrity of the analyte is the foundation of all subsequent analysis. The arrangement of atoms and functional groups dictates the entire spectroscopic output.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy Analysis

Theoretical Principles: The Proton as a Positional Probe

¹H NMR spectroscopy provides the most sensitive measure of a proton's local electronic environment. The chemical shift (δ) is governed by the degree of shielding or deshielding experienced by the nucleus. Electron-withdrawing groups (EWGs), such as halogens and carbonyls, pull electron density away from adjacent protons, deshielding them and causing their resonance to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups shield protons, shifting them upfield.

For this compound, the pyrimidine ring contains only one proton at the C2 position. The remaining protons are on the methyl group of the ester. The powerful deshielding effects of the two ring nitrogens, two chlorine atoms, and the methyl carboxylate group are expected to shift the lone C2-H proton significantly downfield.

Predicted ¹H NMR Spectrum

Based on data from analogous structures, we can predict the spectrum with high confidence:

-

H2 Proton: In the parent 4,6-dichloropyrimidine, the H2 proton appears at ~8.8 ppm, and the H5 proton is at ~7.5 ppm[1]. The replacement of the H5 proton with an electron-withdrawing methyl carboxylate group will further deshield the H2 proton. Therefore, a singlet for the H2 proton is predicted to appear in the δ 8.9 - 9.2 ppm range.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are attached to an oxygen atom, which is moderately deshielding. In simple methyl esters, this signal typically appears around δ 3.7-3.9 ppm. The electronic environment of the dichloropyrimidine ring is unlikely to significantly alter this. Thus, a sharp singlet corresponding to the three methyl protons is predicted in the δ 3.9 - 4.1 ppm range.

Experimental Protocol: Ensuring High-Quality Data Acquisition

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.9 - 9.2 | Singlet | 1H | Pyrimidine C2-H |

| 3.9 - 4.1 | Singlet | 3H | Ester -OCH₃ |

Carbon (¹³C) NMR Spectroscopy Analysis

Theoretical Principles: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule. Chemical shifts are highly sensitive to the local electronic environment and the hybridization of the carbon atom. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are significantly deshielded and appear at higher chemical shifts.

In this compound, six unique carbon signals are expected: four from the pyrimidine ring, one from the ester carbonyl, and one from the methyl group.

Predicted ¹³C NMR Spectrum

By analyzing data from related structures, the following chemical shifts can be predicted:

-

C4 & C6: In 4,6-dichloropyrimidine, the C4 and C6 carbons appear at δ 161.6 ppm[2]. These carbons are directly attached to chlorine atoms and adjacent to ring nitrogens, causing strong deshielding. This value is a reliable starting point.

-

C2: The C2 carbon in 4,6-dichloropyrimidine is found at δ 158.3 ppm[2]. Its position is primarily influenced by the two adjacent nitrogen atoms.

-

C5: This carbon is attached to the electron-withdrawing carboxylate group. In general, aromatic carbons substituted with a carboxyl group are deshielded. We predict this signal to be in the δ 120 - 125 ppm range.

-

Carbonyl Carbon (C=O): The carbon of an ester carbonyl group typically resonates in the δ 160 - 165 ppm range, a prediction supported by numerous pyrimidine carboxylate examples[3].

-

Methyl Carbon (-OCH₃): The methyl carbon of an ester is shielded relative to the other carbons and is expected to appear upfield, typically in the δ 52 - 55 ppm range.

Experimental Protocol

The protocol for ¹³C NMR is similar to ¹H NMR but requires parameters adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum of singlets, simplifying interpretation. A greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| 161 - 163 | C4, C6 | Attached to Cl and N. Based on 4,6-dichloropyrimidine[2]. |

| 160 - 165 | C=O (Ester) | Typical range for ester carbonyls[3]. |

| 158 - 160 | C2 | Flanked by two N atoms. Based on 4,6-dichloropyrimidine[2]. |

| 120 - 125 | C5 | Attached to C=O group; substituted pyrimidine ring carbon. |

| 52 - 55 | -OCH₃ | Typical range for methyl ester carbons. |

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). The frequency of absorption is characteristic of the bond type and the functional group it belongs to. This makes IR an excellent tool for identifying the presence of key functional groups.

Predicted IR Spectrum

The spectrum of this compound is expected to be dominated by absorptions from the ester and the dichlorinated aromatic ring.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl stretch is predicted in the region of 1720-1740 cm⁻¹ . This is one of the most reliable and intense peaks in the spectrum[4].

-

C=N and C=C Stretches: The pyrimidine ring will give rise to several stretching vibrations in the fingerprint region, typically between 1450-1600 cm⁻¹ [5][6].

-

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretches: The C-Cl bonds will show characteristic strong absorptions in the lower frequency region, typically between 700-850 cm⁻¹ [4].

-

C-H Stretches: Aromatic C-H stretch (from C2-H) will appear as a weak band above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be observed as medium-intensity bands around 2950-2990 cm⁻¹ .

Experimental Protocol

A common and effective method is the Potassium Bromide (KBr) pellet technique. A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent disc using a hydraulic press. The disc is then placed in the spectrometer's sample holder for analysis.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050 | Weak | Aromatic C-H Stretch |

| 2950-2990 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1720-1740 | Strong, Sharp | C=O Stretch (Ester) |

| 1450-1600 | Medium-Strong | C=N / C=C Ring Stretches |

| 1100-1300 | Strong | C-O Stretch (Ester) |

| 700-850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Analysis

Theoretical Principles: Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization and fragmentation. The resulting spectrum plots ion abundance versus mass-to-charge ratio (m/z). The highest m/z peak corresponding to the intact ionized molecule is the molecular ion (M⁺•), which provides the molecular weight. The presence of chlorine is readily identified by its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. A compound with two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M⁺•, (M+2)⁺•, and (M+4)⁺• with a relative intensity ratio of approximately 9:6:1[7].

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₆H₄Cl₂N₂O₂ is 207.01 g/mol .

-

Molecular Ion Cluster: The molecular ion peak will appear as a cluster. The base peak of this cluster will be at m/z 206 (containing two ³⁵Cl atoms). A significant (M+2) peak will appear at m/z 208 (one ³⁵Cl, one ³⁷Cl) with about 65% the intensity of the m/z 206 peak. A smaller (M+4) peak will appear at m/z 210 (two ³⁷Cl atoms) with about 10% the intensity of the m/z 206 peak.

-

Key Fragmentation Pathways: Fragmentation provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for pyrimidine carboxylates often involve the ester group[8][9].

-

Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a strong acylium ion peak. M⁺• - 31 → [M - OCH₃]⁺. This would result in a peak cluster around m/z 175/177/179 .

-

Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide. [M - OCH₃]⁺ - 28 → [M - OCH₃ - CO]⁺. This would produce a fragment cluster around m/z 147/149/151 .

-

Caption: Plausible EI-MS fragmentation pathway for the title compound.

Predicted MS Data Summary

| Predicted m/z (Isotope Cluster) | Relative Intensity | Assignment |

| 206, 208, 210 | High (9:6:1 ratio) | Molecular Ion [M]⁺• |

| 175, 177, 179 | Medium-High | [M - •OCH₃]⁺ |

| 147, 149, 151 | Medium | [M - •OCH₃ - CO]⁺ |

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of this compound. By synthesizing data from structurally similar molecules and applying fundamental spectroscopic principles, we have established a robust analytical framework. The predicted ¹H NMR spectrum is characterized by two singlets at ~δ 9.0 and ~δ 4.0. The ¹³C NMR should display six distinct signals, with the halogenated carbons appearing furthest downfield. The IR spectrum will be defined by a strong ester carbonyl absorption near 1730 cm⁻¹, while the mass spectrum will be marked by a definitive M/M+2/M+4 isotopic cluster around m/z 206, confirming the presence of two chlorine atoms.

For any scientist working with this compound, the data presented herein serves as a reliable benchmark for structural confirmation and purity assessment, ensuring the integrity and validity of subsequent research endeavors.

References

- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

IUPAC name for C6H4Cl2N2O2

An In-depth Technical Guide to the Isomers of Dichloronitroaniline (C₆H₄Cl₂N₂O₂) for Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloronitroaniline scaffold, represented by the chemical formula C₆H₄Cl₂N₂O₂, is a cornerstone in modern synthetic organic chemistry. Its isomers are highly valuable precursors in the development of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and high-performance dyes. The strategic placement of electron-withdrawing chloro and nitro groups, in conjunction with the electron-donating amino group, imparts a unique and tunable reactivity to the aromatic ring. This guide provides a comprehensive exploration of the primary isomers of dichloronitroaniline, detailing their nomenclature, physicochemical properties, and established synthetic routes. Furthermore, it delves into their significant applications, particularly within the pharmaceutical industry, and outlines the critical safety and handling protocols required for their use in a research and development setting.

The Isomeric Landscape of Dichloronitroaniline (C₆H₄Cl₂N₂O₂)

The constitutional isomers of dichloronitroaniline are distinguished by the positional arrangement of the two chlorine atoms, one nitro group, and one amino group on the benzene ring. The IUPAC nomenclature precisely defines these arrangements, with the principal isomers of interest being:

-

2,4-dichloro-5-nitroaniline[1]

-

2,6-dichloro-4-nitroaniline[2]

-

3,5-dichloro-4-nitroaniline[3]

-

2,4-dichloro-6-nitroaniline[4]

The interplay of the electronic effects of the substituents is fundamental to the chemical behavior of these isomers. The nitro group is strongly electron-withdrawing through both resonance and inductive effects, while the chlorine atoms are electron-withdrawing inductively but weak deactivators. Conversely, the amino group is a strong electron-donating group through resonance. This electronic push-pull system significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution (SNAr) reactions.

Figure 1: Key Isomers of Dichloronitroaniline.

Physicochemical Properties and Analytical Characterization

A precise understanding of the physicochemical properties of each isomer is crucial for their effective application in synthesis and drug development. These properties dictate their solubility, reactivity, and handling requirements.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| C₆H₄Cl₂N₂O₂ | 2,6-Dichloro-4-nitroaniline | 99-30-9 | 207.01 | 188-192 |

| C₆H₄Cl₂N₂O₂ | 2,4-Dichloro-5-nitroaniline | 6629-10-3 | 207.01 | 153-155 |

| C₆H₄Cl₂N₂O₂ | 3,5-Dichloro-4-nitroaniline | 59992-52-8 | 207.01 | 165-167 |

| C₆H₄Cl₂N₂O₂ | 2,4-Dichloro-6-nitroaniline | 2683-43-4 | 207.01 | 148-151 |

Note: The physical properties provided are typical values and may vary slightly between different sources and purities.

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of dichloronitroaniline isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct patterns of aromatic proton signals based on their chemical shifts and coupling constants, which are highly dependent on the substitution pattern. ¹³C NMR spectroscopy further aids in confirming the carbon framework and the positions of the substituents.

-

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for the N-H stretches of the amino group (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl stretches (in the fingerprint region) are key diagnostic features.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers and provides fragmentation patterns that can assist in structural elucidation.

Synthesis of Dichloronitroaniline Isomers: A Methodological Overview

The synthesis of dichloronitroaniline isomers typically involves multi-step processes, primarily centered around the electrophilic nitration of a corresponding dichloroaniline precursor. The regioselectivity of the nitration is a critical factor and is governed by the directing effects of the amino and chloro substituents, as well as the reaction conditions.

General Synthetic Protocol: Nitration of Dichloroaniline

The following protocol outlines a general method for the synthesis of a dichloronitroaniline isomer, which can be adapted based on the desired target molecule.

Materials:

-

Dichloroaniline isomer

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Suitable recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring to maintain a low temperature.

-

Dissolution of the Starting Material: In a separate reaction vessel, dissolve the starting dichloroaniline isomer in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of dichloroaniline, ensuring the temperature of the reaction mixture is maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the desired dichloronitroaniline isomer.

References

- 1. 2,4-Dichloro-5-nitroaniline | C6H4Cl2N2O2 | CID 609826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 3783094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]

Solubility of Methyl 4,6-dichloropyrimidine-5-carboxylate in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl 4,6-dichloropyrimidine-5-carboxylate in Common Laboratory Solvents

In the realms of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the success of a compound.[1][2] For a novel chemical entity (NCE), its ability to dissolve in a given solvent system influences everything from reaction kinetics and purification methods to its ultimate bioavailability and therapeutic efficacy.[1][3][4][5] Poor aqueous solubility, a common challenge with over 40% of NCEs being practically insoluble in water, can hinder formulation development and lead to inadequate absorption when administered orally.[4][5]

This compound, a functionalized heterocyclic compound, presents a unique solubility profile governed by the interplay of its various structural features. Understanding its solubility in a range of common laboratory solvents is paramount for researchers aiming to utilize it as a building block in organic synthesis or to investigate its potential as a pharmaceutical intermediate. This guide provides a comprehensive analysis of the predicted solubility of this compound, alongside detailed, field-proven protocols for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent.[6] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds will dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[7][8][9]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Pyrimidine Core: The nitrogen-containing heterocyclic ring is inherently polar due to the electronegativity of the nitrogen atoms.

-

Dichloro-Substitution: The two chlorine atoms are electronegative, contributing to the molecule's overall polarity. However, they also increase its lipophilicity and reduce its ability to form strong hydrogen bonds with protic solvents.

-

Methyl Carboxylate Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor through its oxygen atoms.

Overall, the molecule possesses a moderate degree of polarity, with both electron-withdrawing groups and a potential hydrogen bond acceptor site.

Predicted Solubility in Common Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound in various classes of laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors. While the ester group and pyrimidine nitrogens can interact with these solvents, the bulky, non-polarizable chlorine atoms and the hydrocarbon portion of the methyl ester may hinder extensive solvation. Therefore, low to moderate solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not act as hydrogen bond donors. They are excellent at solvating polar molecules that are not capable of strong hydrogen bonding. Consequently, this compound is expected to exhibit good to high solubility in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and primarily interact through weak van der Waals forces. Given the polar nature of the pyrimidine ring and the ester group, the compound is predicted to have poor solubility in nonpolar solvents.

Tabulated Summary of Predicted Solubility

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding potential is limited by steric hindrance and lipophilic chlorine atoms. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.[10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Low to Insoluble | Mismatch in polarity between the solute and solvent ("like dissolves like" principle).[9] |

Experimental Determination of Solubility: A Practical Workflow

While predictions are a useful starting point, experimental verification is essential. The choice of method depends on the stage of research, with rapid kinetic assays often used in early discovery and more rigorous thermodynamic methods employed for lead optimization and formulation.[6][11]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, typically starting from a DMSO stock solution. It is a high-throughput method useful for initial screening.[6][12][13]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing sufficient time for the solid compound to equilibrate with the solvent, often for 24 hours or more.[12][14]

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for determining compound solubility.

Experimental Protocol: Qualitative Solubility Assessment

This rapid method provides a quick overview of solubility in various solvents.

-

Preparation: Label a series of small glass vials, one for each solvent to be tested.

-

Dispensing Solute: Add approximately 1-2 mg of this compound to each vial.

-

Adding Solvent: Add 0.5 mL of the respective solvent to each vial.

-

Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect each vial against a dark background.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant amount appears to have dissolved.

-

Insoluble: The bulk of the solid remains undissolved.

-

Experimental Protocol: Quantitative Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.[7][12]

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent of interest (e.g., 1-2 mL). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vial and place it in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample and carefully collect the supernatant, or filter the solution through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Prepare a series of dilutions of the saturated supernatant. Analyze these dilutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for several downstream applications:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.[10]

-

Crystallization and Purification: A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[15][16] The solubility data helps in selecting appropriate solvents or solvent mixtures for this purpose.

-

Formulation Development: For compounds intended for biological testing, solubility in aqueous buffers is a critical parameter that influences bioavailability.[4][5]

Safety Considerations

While a specific safety data sheet (SDS) for this compound is not widely available, related dichloropyrimidine compounds are classified as irritants to the skin, eyes, and respiratory system.[17][18][19] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[20][21]

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. chem.ws [chem.ws]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrimidine-5-Carboxylate Derivatives

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutic agents. Among its many functionalized variants, the pyrimidine-5-carboxylate scaffold has emerged as a particularly fruitful platform for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrimidine-5-carboxylate derivatives. We will traverse the seminal early syntheses that first brought this chemical class to light, explore the mechanistic underpinnings of foundational reactions, and detail the modern synthetic strategies that have enabled the creation of complex and highly functionalized derivatives. Furthermore, this guide will delve into the diverse biological activities of these compounds, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile and pharmacologically significant heterocyclic system.

A Historical Perspective: From Obscurity to a Pillar of Medicinal Chemistry

The story of pyrimidine-5-carboxylate derivatives is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine itself and some of its simple derivatives were known in the 19th century, the systematic exploration of its diverse functionalities began in earnest in the early 20th century.

A pivotal moment in the history of pyrimidine-5-carboxylic acid derivatives came in 1942 with the work of Elizabeth Ballard and Treat B. Johnson at Yale University. Their research, published in the Journal of the American Chemical Society, laid a foundational groundwork for the synthesis of these compounds.[1] Their work focused on the condensation of pseudothioureas with reagents like diethyl ethoxymethylenemalonate, providing a practical route to 2-mercaptopyrimidine derivatives that could be subsequently converted to pyrimidine-5-carboxylic acids. This early work was instrumental in making these heterocyclic constructions more accessible for further research.

Prior to this, the broader field of pyrimidine synthesis was being actively developed. The systematic study of pyrimidines is often credited to Pinner, who, starting in 1884, synthesized derivatives by condensing amidines with ethyl acetoacetate.[2] Another cornerstone of pyrimidine synthesis, the Biginelli reaction, was discovered by Pietro Biginelli in 1891. This multicomponent reaction, which combines an aldehyde, a β-ketoester, and urea, provides a direct route to dihydropyrimidines, which can be precursors to pyrimidine-5-carboxylates.[3][4]

These early discoveries set the stage for the explosion of interest in pyrimidine-5-carboxylate derivatives in the latter half of the 20th century and into the 21st, as their potential as pharmacophores became increasingly evident.

The Art of Synthesis: From Foundational Reactions to Modern Innovations

The synthetic versatility of the pyrimidine-5-carboxylate core is a key reason for its prominence in drug discovery. A variety of methods have been developed to construct and functionalize this scaffold, ranging from classical condensation reactions to modern catalytic approaches.

Foundational Synthetic Strategies

Two classical named reactions form the bedrock of pyrimidine-5-carboxylate synthesis: the Pinner synthesis and the Biginelli reaction.

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield a pyrimidine derivative.[5][6][7] This method is highly versatile and can be adapted to produce a wide range of substituted pyrimidines.

Mechanism of the Pinner Pyrimidine Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible acid-catalyzed mechanism for the Pinner synthesis.

Caption: A simplified representation of the Pinner pyrimidine synthesis mechanism.